molecular formula C21H23N3O4S B5138932 2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate

2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate

Cat. No.: B5138932
M. Wt: 413.5 g/mol
InChI Key: PFJNDHCIEAXRLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate, also known as ABT-724, is a novel drug molecule that has gained significant attention in the field of scientific research. It is a selective agonist for the dopamine D4 receptor, which is primarily found in the brain and is involved in the regulation of mood, cognition, and behavior.

Mechanism of Action

2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate acts as a selective agonist for the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily found in the prefrontal cortex and limbic system of the brain. Activation of the dopamine D4 receptor leads to the activation of various downstream signaling pathways, including the cAMP/PKA pathway, which is involved in the regulation of mood, cognition, and behavior. This compound has been shown to enhance the release of dopamine in the prefrontal cortex, which may contribute to its therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release and the regulation of neuronal activity in the prefrontal cortex and limbic system. It has also been shown to improve cognitive function and reduce impulsivity in animal models of ADHD and schizophrenia. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use as a therapeutic agent for drug addiction.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate is its high selectivity and affinity for the dopamine D4 receptor, which allows for more precise targeting of this receptor in various neurological and psychiatric disorders. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness as a therapeutic agent. Additionally, the potential side effects of this compound are not yet fully understood, and further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on 2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate, including the development of more potent and selective agonists for the dopamine D4 receptor, the investigation of its potential use in the treatment of other psychiatric and neurological disorders, and the exploration of its mechanisms of action at the molecular and cellular level. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials, which will be critical for its potential use as a therapeutic agent in the future.

Synthesis Methods

The synthesis of 2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate involves several steps, starting with the reaction of 4-chloro-1,2-benzisothiazol-3(2H)-one with piperazine in the presence of a base. The resulting intermediate is then reacted with 1-methylethyl benzoate to obtain this compound. The purity of the final product is confirmed by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). It has been shown to have a high affinity and selectivity for the dopamine D4 receptor, which is believed to play a key role in the pathophysiology of these disorders. This compound has also been investigated for its potential use in the treatment of drug addiction, as the dopamine D4 receptor has been implicated in the reward pathway of the brain.

Properties

IUPAC Name

1-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]propan-2-yl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-16(28-21(25)17-7-3-2-4-8-17)15-23-11-13-24(14-12-23)20-18-9-5-6-10-19(18)29(26,27)22-20/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJNDHCIEAXRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.